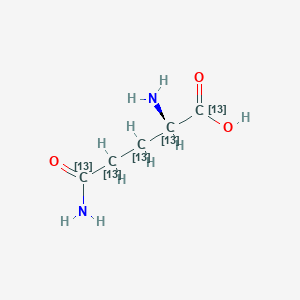
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Tool in Cholecystokinin Study
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid derivatives, like lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. They show great affinity for pancreatic CCK receptors and are potent and specific in inhibiting CCK-induced effects in various biological systems. This makes them valuable pharmacological tools for studying the functions of CCK (Makovec et al., 1987).
Metal–Carbonyl Tracers
Compounds like this compound have been utilized in the synthesis of W(CO)5 complexes. These complexes exhibit strong infrared absorption and are thermally stable, making them suitable for applications as metal–carbonyl tracers in various chemical processes (Kowalski et al., 2009).
Biomass-Derived Chemical Conversion
The compound has relevance in the conversion of biomass-derived levulinic acid. It plays a role in catalytic hydrogenation and oxidation processes, leading to the formation of valuable industrial chemicals like γ-valerolactone (GVL) (Gong et al., 2011).
Inhibition of Caspase-1
Derivatives of this compound have been explored for their inhibitory effects on caspase-1, a crucial enzyme in inflammatory processes. This research provides insights into developing novel inhibitors for therapeutic applications (Brady, 1998).
Nitric Oxide Synthase Inhibition
Similar compounds have been studied as inhibitors of nitric oxide synthase, an enzyme involved in various physiological processes. Research in this area contributes to the development of potential therapeutic agents (Ulhaq et al., 1998).
Protecting Group Chemistry
These compounds are also important in protecting group chemistry, particularly in the synthesis of alpha and beta-glucoisosaccharinic acids from cellulosic materials. This chemistry is vital for the development of valuable platform chemicals (Almond et al., 2018).
Tumor Imaging
Derivatives have been explored for tumor imaging, particularly in the context of enhanced glutamine metabolism in cancer cells. Their properties make them promising candidates for developing novel diagnostic tools (Huang et al., 2019).
Propriétés
IUPAC Name |
(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GKVKFTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




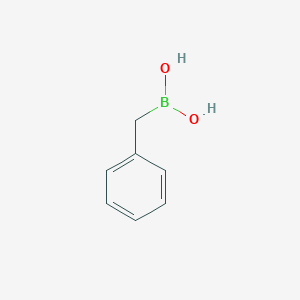
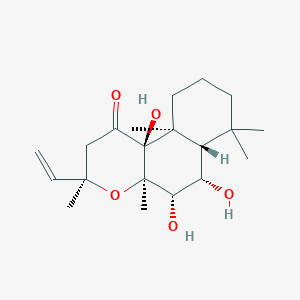
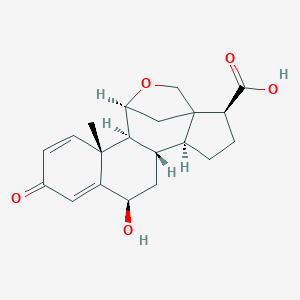
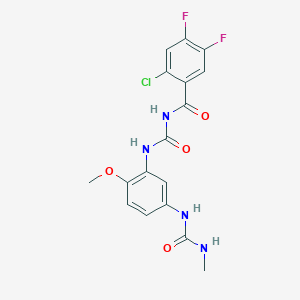
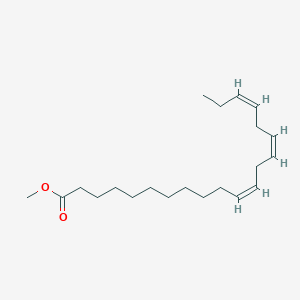
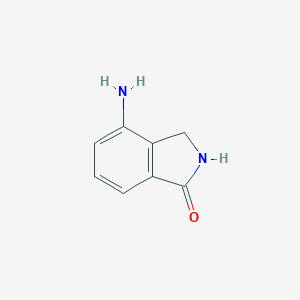
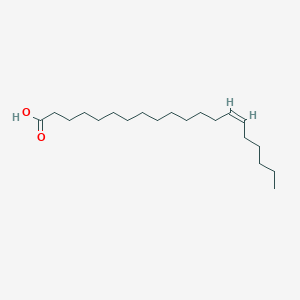

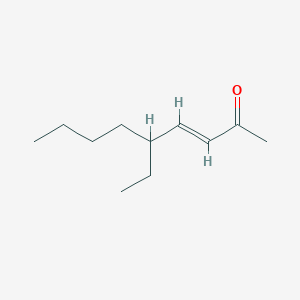
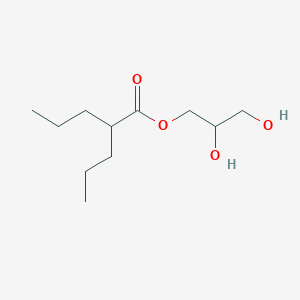
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
